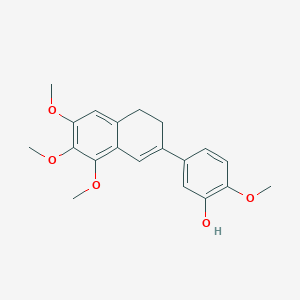![molecular formula C11H11N3O2 B14195964 N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine CAS No. 908251-97-8](/img/structure/B14195964.png)
N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine is a compound that features a benzimidazole ring fused with an ethylidene group and glycine Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzimidazolone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for potential use in anticancer and anti-inflammatory therapies.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine involves its interaction with various molecular targets. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interact with DNA and RNA. This interaction can inhibit the replication of viruses and bacteria. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Benzimidazole
- 2H-Indazole
- 1H-Benzotriazole
Comparison
N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine is unique due to its specific structure, which combines the benzimidazole ring with an ethylidene group and glycine. This unique structure imparts distinct chemical and biological properties compared to other benzimidazole derivatives. For example, the presence of the glycine moiety can enhance its solubility and bioavailability .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and diverse chemical reactivity make it a valuable compound for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Propriétés
Numéro CAS |
908251-97-8 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-[1-(1H-benzimidazol-2-yl)ethylideneamino]acetic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7(12-6-10(15)16)11-13-8-4-2-3-5-9(8)14-11/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
XWYHMWSNOUGFDK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCC(=O)O)C1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
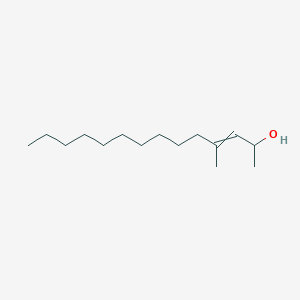
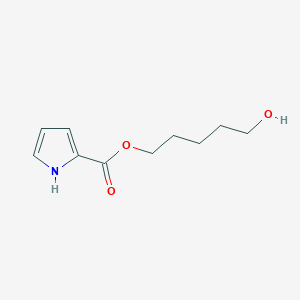
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
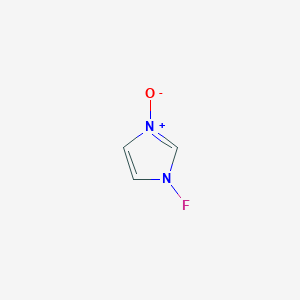
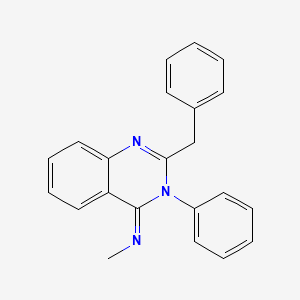

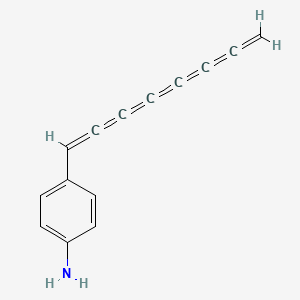
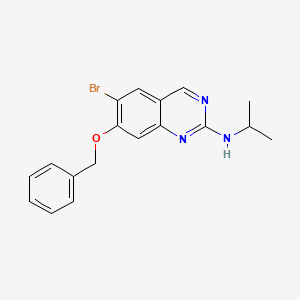
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
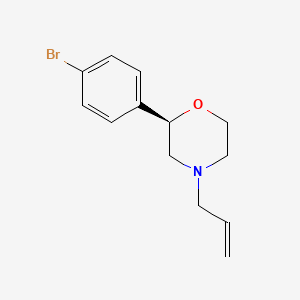
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)

